3-methyl-N-(3-methylphenyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide
Overview
Description
Scientific Research Applications
Herbicidal Activity :
- Substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds, closely related to 3-methyl-N-(3-methylphenyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide, have been synthesized and shown to possess excellent herbicidal activity on a broad spectrum of vegetation at low application rates (Moran, 2003).
Antifungal and Insecticidal Activity :
- Novel sulfone derivatives containing a [1,2,4]triazolo[4,3-a]pyridine moiety have demonstrated good antifungal activities and insecticidal activity, indicating the potential use of related compounds in pest control (Xu et al., 2017).
Insecticidal Agents Against Cotton Leafworm :
- Sulfonamide-bearing thiazole derivatives, which include compounds similar to the mentioned triazolopyridine, have shown potent toxic effects against the cotton leafworm, Spodoptera littoralis (Soliman et al., 2020).
Antimalarial Agents :
- A series of [1,2,4]triazolo[4,3-a]pyridine sulfonamides, related to the compound , have been evaluated for their antimalarial activity. Certain derivatives showed good in vitro antimalarial activity, suggesting potential as antimalarial drugs (Karpina et al., 2020).
Antimicrobial Activity :
- Some 1,2,4-triazolo[1,5-a]pyridine, pyrimidine sulfonamides, and sulfinyl derivatives have been screened for antimicrobial activity, indicating the utility of similar compounds in antimicrobial applications (Abdel-Motaal & Raslan, 2014).
Potential Amplifiers of Phleomycin :
- Derivatives of s-Triazolo[4,3-a]pyridines have been studied as amplifiers of phleomycin, a chemotherapeutic agent, showing significant activity and potential in pharmaceutical research (Brown et al., 1978).
Inhibitors of Human Carbonic Anhydrase Isozymes :
- A series of benzenesulfonamides incorporating [1,2,4]triazolo[3,4-b][1,3,4]thiadiazinyl moieties, related to the given compound, showed inhibition of human carbonic anhydrase isozymes, important for developing new therapeutic agents (Alafeefy et al., 2015).
Safety And Hazards
properties
IUPAC Name |
3-methyl-N-(3-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O2S/c1-10-5-3-6-12(9-10)17-21(19,20)13-7-4-8-18-11(2)15-16-14(13)18/h3-9,17H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWHJQBBVGTVLDK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NS(=O)(=O)C2=CC=CN3C2=NN=C3C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-N-(3-methylphenyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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